molecular formula C11H15N3 B1612574 2-(tert-Butyl)imidazo[1,2-a]pyridin-6-amine CAS No. 904814-15-9

2-(tert-Butyl)imidazo[1,2-a]pyridin-6-amine

Katalognummer: B1612574
CAS-Nummer: 904814-15-9
Molekulargewicht: 189.26 g/mol
InChI-Schlüssel: XAGCUBLRYLVAPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Core Chemical Data: 2-(tert-Butyl)imidazo[1,2-a]pyridin-6-amine is an organic compound with the molecular formula C 11 H 15 N 3 and a molecular weight of 189.26 g/mol. It is characterized by the CAS Number 904814-15-9 and should be stored sealed in a dry environment at 2-8°C . Research Significance and Applications: This compound belongs to the imidazo[1,2-a]pyridine (IMP) scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. Recent scientific studies highlight the significant potential of IMP derivatives in pharmaceutical research. They are actively investigated for their antifungal properties, particularly against Candida species, where they may act by inhibiting ergosterol biosynthesis . Furthermore, IMP-based molecules are prominent in oncology research , with applications as potent dual PI3K/mTOR inhibitors for cancer therapy and as inhibitors of FLT3-ITD mutations for targeting acute myeloid leukemia (AML) . The structural motif also finds relevance in materials science due to its optical properties . Intended Use for Researchers: This high-purity lot of this compound is offered as a key chemical building block for hit-to-lead optimization, structure-activity relationship (SAR) studies, and the synthesis of more complex bioactive molecules. It is suitable for use in multicomponent reactions, including the Groebke–Blackburn–Bienaymé reaction (GBBR), facilitating efficient scaffold diversification . Usage Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please handle all chemicals with appropriate precautions in a laboratory setting.

Eigenschaften

IUPAC Name

2-tert-butylimidazo[1,2-a]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-11(2,3)9-7-14-6-8(12)4-5-10(14)13-9/h4-7H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAGCUBLRYLVAPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C=C(C=CC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60587665
Record name 2-tert-Butylimidazo[1,2-a]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904814-15-9
Record name 2-tert-Butylimidazo[1,2-a]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Iodine-Catalyzed One-Pot Multicomponent Synthesis

A prominent method for synthesizing 2-(tert-Butyl)imidazo[1,2-a]pyridin-6-amine involves a one-pot, three-component condensation reaction catalyzed by iodine at room temperature. The components include:

  • 2-Aminopyridine
  • tert-Butyl isocyanide
  • An aryl aldehyde

Reaction Overview:

  • The amine and aldehyde first form an imine intermediate.
  • Iodine, acting as a Lewis acid catalyst, activates the imine.
  • tert-Butyl isocyanide then adds nucleophilically to the activated imine.
  • A [4 + 1] cycloaddition occurs, followed by intramolecular cyclization to form the imidazo[1,2-a]pyridine core with a tert-butyl substituent at the 2-position and an amino group at the 6-position.

Key Features:

  • Conducted in ethanol solvent.
  • Room temperature conditions.
  • Yields are generally moderate to good (typically 60-85%).
  • The process is cost-effective due to the use of iodine as a catalyst, which is low-cost and benign.
  • The reaction scope includes various aryl aldehydes, allowing structural diversity.

Representative Data Table:

Entry Aryl Aldehyde (R) Yield (%) Notes
1 Benzaldehyde 78 Standard reaction
2 4-Methoxybenzaldehyde 82 Electron-donating substituent
3 4-Nitrobenzaldehyde 65 Electron-withdrawing substituent
4 3-Chlorobenzaldehyde 70 Halogen substituent

This method was reported with high purity of products (>98% by HPLC) and confirmed by NMR and mass spectrometry.

Microwave-Assisted Groebke–Blackburn–Bienaymé Reaction

Another efficient synthetic route employs the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction under microwave irradiation, which significantly reduces reaction time and improves yields.

Reaction Components:

  • 2-Aminopyridine
  • tert-Butyl isocyanide
  • An aldehyde

Catalyst:

  • Ammonium chloride (NH4Cl) as a green catalyst (20 mol%)

Conditions:

  • Microwave irradiation at 60 °C
  • Reaction time: 30 minutes (vs. several hours under conventional heating)
  • Solvent: Ethanol (1 M concentration)

Advantages:

  • Higher yields (up to 89%)
  • Shortened reaction time
  • Environmentally friendly catalyst

Procedure Summary:

  • Mix the three components with NH4Cl in ethanol.
  • Microwave heat at 150 W, 60 °C for 30 minutes.
  • Monitor by TLC until completion.
  • Isolate the product by solvent removal and purification.

Yield Comparison Table:

Entry Heating Method Reaction Time Yield (%)
1 Conventional (RT) 24 h 82
2 Conventional (60 °C) 8 h 82
3 Microwave (60 °C) 30 min 89

This method also allows further functionalization via CuAAC (copper-catalyzed azide-alkyne cycloaddition) reactions to diversify the imidazo[1,2-a]pyridine scaffold.

Deprotection and Functional Group Manipulation

In some synthetic schemes, the tert-butyl group attached to the nitrogen can be selectively deprotected to yield free amines. This is typically achieved by:

  • Treatment with trifluoroacetic acid (TFA) and water (9:1)
  • Followed by pH adjustment with sodium hydroxide in ethanol to avoid TFA-amine salt formation

This step is crucial for accessing derivatives with free amino groups at the 6-position, which may be important for biological activity or further derivatization.

Mechanistic Insights

The iodine-catalyzed reaction proceeds via:

  • Formation of an imine intermediate from 2-aminopyridine and the aldehyde.
  • Activation of the imine by iodine (Lewis acid).
  • Nucleophilic attack by tert-butyl isocyanide generating an iminium intermediate.
  • [4 + 1] cycloaddition forming a five-membered ring.
  • Intramolecular cyclization involving the pyridine nitrogen to close the imidazo ring.

This mechanism explains the regioselectivity and the formation of the 2-(tert-butyl) substituent on the imidazo[1,2-a]pyridine core.

Summary Table of Preparation Methods

Method Catalyst/Conditions Reaction Time Yield (%) Notes
Iodine-catalyzed one-pot MCR Iodine, EtOH, RT 12-24 h 60-85 Mild, cost-effective
Microwave-assisted GBB reaction NH4Cl, EtOH, 60 °C, MW 30 min 82-89 Fast, green catalyst
Post-synthesis deprotection TFA:H2O (9:1), NaOH, EtOH 1-2 h Variable Removes tert-butyl protecting group

Analyse Chemischer Reaktionen

Types of Reactions

2-(tert-Butyl)imidazo[1,2-a]pyridin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

2-(tert-Butyl)imidazo[1,2-a]pyridin-6-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(tert-Butyl)imidazo[1,2-a]pyridin-6-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the formation of ergosterol in fungal cells by targeting the enzyme sterol 14-alpha demethylase (CYP51). This inhibition disrupts the cell membrane integrity, leading to the death of the fungal cells . In cancer research, the compound’s mechanism may involve the inhibition of key signaling pathways that regulate cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Substituent Position and Type

Positional Isomers
  • 6-Amino vs. This positional shift alters hydrogen-bonding patterns, reducing affinity for targets requiring 6-amino interactions .
  • 6-Iodo vs. 6-Amino: 2-(tert-Butyl)-6-iodoimidazo[1,2-a]pyridine (CAS 1541987-37-4) replaces the 6-amino with iodine, enabling Suzuki coupling reactions but eliminating hydrogen-bonding capability .
Substituent Bulk and Electronic Effects
  • tert-Butyl vs. Methyl :
    5-Methylimidazo[1,2-a]pyridin-6-amine (CAS 573764-90-6, similarity score 0.86) substitutes tert-butyl with a smaller methyl group, reducing steric hindrance and lipophilicity. This may enhance solubility but decrease membrane permeability compared to the target compound .
  • Fluorine Introduction :
    8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine hydrochloride (CAS 1643153-34-7) introduces electronegative fluorine at position 8, increasing polarity and metabolic stability .

Core Heterocycle Modifications

  • Imidazo[1,2-a]pyrazine vs. Pyridine :
    N-(tert-butyl)-2-(6-(3,5-dimethylisoxazol-4-yl)pyridin-3-yl)imidazo[1,2-a]pyrazin-3-amine (40) replaces the pyridine ring with pyrazine, altering π-π stacking interactions and electronic distribution, which may shift selectivity toward kinase targets .
  • Tetrahydroimidazopyridine :
    2-tert-Butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine (CID 54592555) saturates the pyridine ring, reducing aromaticity and rigidity. This modification can enhance solubility but diminish planar binding to flat receptor sites .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula logP* Melting Point (°C) Key Application
Target: 2-(tert-Butyl)-6-amine tert-Butyl (2), NH₂ (6) C₁₁H₁₅N₃ 2.8 Not reported Kinase inhibitors
5-Methyl-6-amine (CAS 573764-90-6) Methyl (5), NH₂ (6) C₈H₉N₃ 1.5 180–182 Antimicrobial agents
8-Fluoro-2-methyl-6-amine (CAS 1643153-34-7) Methyl (2), F (8), NH₂ (6) C₈H₉ClFN₃ 1.2 >300 (HCl salt) Neuropathic pain models
2-(tert-Butyl)-6-iodo (CAS 1541987-37-4) tert-Butyl (2), I (6) C₁₁H₁₃IN₂ 3.1 Not reported Suzuki coupling precursor

*Predicted using ChemAxon.

Biologische Aktivität

2-(tert-Butyl)imidazo[1,2-a]pyridin-6-amine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable scaffold for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, while the imidazo[1,2-a]pyridine core can engage in π-π stacking interactions. These interactions modulate the activity of enzymes or receptors, leading to various biological effects. Notably, the compound has been shown to inhibit the ergosterol biosynthesis pathway by targeting Sterol 14-alpha demethylase (CYP51), which is crucial for fungal cell membrane integrity .

Antimicrobial Activity

Recent studies have highlighted the potent antifungal activity of this compound against various strains of Candida spp., including multidrug-resistant variants. The compound's ability to inhibit yeast-to-mold transition and ergosterol formation underlines its potential as an antifungal agent .

Table 1: Antifungal Activity Against Candida spp.

StrainMinimum Inhibitory Concentration (MIC)Comments
Candida albicans8 µg/mLEffective against standard strain
Candida glabrata16 µg/mLModerate resistance observed
Candida auris32 µg/mLMultidrug-resistant strain

Anticancer Activity

In addition to its antifungal properties, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may exert cytotoxic effects on various cancer cell lines by inhibiting cyclin-dependent kinase 9 (CDK9), which plays a critical role in cell cycle regulation and transcriptional control .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF7 (breast cancer)6.66CDK9 inhibition
HCT116 (colorectal cancer)17.66Induction of apoptosis
K562 (leukemia)18.24Cell cycle arrest

Case Studies

  • Antifungal Efficacy : A study demonstrated that treatment with this compound significantly reduced fungal load in infected mice models, showcasing its potential as a therapeutic agent against systemic fungal infections .
  • Anticancer Activity : Another investigation revealed that this compound exhibited significant anti-proliferative effects on MCF7 and HCT116 cell lines, correlating with its ability to inhibit CDK9 activity .

Pharmacokinetics

The pharmacokinetic profile of this compound has been analyzed using in silico methods. Key parameters such as absorption, distribution, metabolism, excretion, and toxicity (ADMET) suggest favorable properties for oral bioavailability and minimal toxicity at therapeutic doses .

Q & A

Q. What are the recommended synthetic routes for preparing 2-(tert-Butyl)imidazo[1,2-a]pyridin-6-amine with high purity?

The synthesis typically involves multi-step reactions starting from tert-butyl-substituted precursors. A common approach includes cyclization of halogenated imidazo[1,2-a]pyridine intermediates with tert-butylamine derivatives under controlled conditions. Catalysts like palladium or copper complexes may enhance coupling efficiency, while solvents such as DMF or THF are used at temperatures ranging from 80–120°C. Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. How can the structural identity of this compound be confirmed?

Structural confirmation requires a combination of techniques:

  • NMR spectroscopy (¹H/¹³C) to verify tert-butyl group integration and aromatic proton environments.
  • Mass spectrometry (ESI-MS) for molecular ion peaks matching the expected mass (e.g., m/z 228.34 for C₁₂H₂₄N₂O₂ derivatives).
  • X-ray crystallography for definitive stereochemical assignment, as demonstrated in analogous imidazo[1,2-a]pyridine structures .

Q. What strategies are effective for optimizing the yield of this compound in scalable synthesis?

Yield optimization involves:

  • Reaction stoichiometry adjustments (e.g., excess tert-butylamine to drive coupling).
  • Microwave-assisted synthesis to reduce reaction time and improve selectivity.
  • Continuous flow systems for scalable production while maintaining temperature and pressure control .

Advanced Research Questions

Q. How does the tert-butyl group influence the compound’s physicochemical and pharmacological properties compared to other substituents?

The tert-butyl group enhances lipophilicity (increasing logP values), improving membrane permeability. However, bulky substituents may reduce solubility in aqueous media. Comparative studies with trifluoromethyl or phenyl analogs (e.g., CAS 185133-82-8) show that tert-butyl derivatives exhibit balanced bioavailability and metabolic stability, making them suitable for CNS-targeting agents .

Q. What in vitro models are used to evaluate the bioactivity of this compound?

Common assays include:

  • Antiproliferative activity in cancer cell lines (e.g., MCF-7, MDA-MB-231) via MTT assays.
  • Kinase inhibition profiling (e.g., CDK or Akt pathways) using fluorescence-based enzymatic assays.
  • Receptor binding studies (e.g., Nurr1 transcriptional activation) with luciferase reporter systems .

Q. How can structure-activity relationships (SAR) be analyzed for derivatives of this compound?

SAR analysis involves:

  • Systematic substituent variation (e.g., replacing tert-butyl with smaller alkyl or electron-withdrawing groups).
  • Molecular docking to predict binding affinities to targets like Nurr1 or CDKs.
  • Pharmacophore modeling to identify critical functional groups for activity .

Q. What techniques are used to investigate the compound’s mechanism of action in cancer cells?

Mechanistic studies employ:

  • Apoptosis assays (Annexin V/PI staining) to quantify cell death.
  • Western blotting for protein expression analysis (e.g., Bax/Bcl-2 ratios, caspase-3 activation).
  • DNA cleavage assays (Comet assay) to assess genotoxic effects .

Q. How are in vivo pharmacokinetic properties evaluated for this compound?

Pharmacokinetic studies in rodents include:

  • Oral bioavailability assessments via plasma concentration monitoring (HPLC/MS).
  • Tissue distribution analysis using radiolabeled analogs.
  • Metabolic stability tests in liver microsomes to identify major metabolites .

Q. What computational methods predict interactions between this compound and biological targets like Nurr1?

Computational approaches include:

  • Molecular docking (AutoDock Vina) to map binding poses.
  • Molecular dynamics simulations (GROMACS) to assess stability of ligand-receptor complexes.
  • Free energy calculations (MM-PBSA) to quantify binding affinities .

Q. How can contradictions in biological data across studies be resolved?

Contradictions may arise from variations in:

  • Purity levels (validate via HPLC with >95% purity thresholds).
  • Assay conditions (standardize cell lines, serum concentrations, and incubation times).
  • Pharmacokinetic variability (control for metabolic differences using isogenic models) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(tert-Butyl)imidazo[1,2-a]pyridin-6-amine
Reactant of Route 2
Reactant of Route 2
2-(tert-Butyl)imidazo[1,2-a]pyridin-6-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.